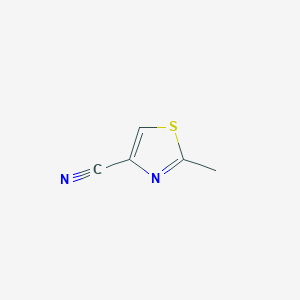2-Methylthiazole-4-carbonitrile
CAS No.: 21917-76-0
Cat. No.: VC2340932
Molecular Formula: C5H4N2S
Molecular Weight: 124.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21917-76-0 |
|---|---|
| Molecular Formula | C5H4N2S |
| Molecular Weight | 124.17 g/mol |
| IUPAC Name | 2-methyl-1,3-thiazole-4-carbonitrile |
| Standard InChI | InChI=1S/C5H4N2S/c1-4-7-5(2-6)3-8-4/h3H,1H3 |
| Standard InChI Key | YYRJTQRYMNMUCR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C#N |
| Canonical SMILES | CC1=NC(=CS1)C#N |
Introduction
Safety and Hazard Information
Hazard Classification: Irritant (Xi)
Hazard Statements (GHS):
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements:
-
Wear protective gloves, clothing, and eye/face protection (P280).
-
In case of contact with eyes, rinse cautiously with water and seek medical attention (P305+P351+P338).
Synthesis
The synthesis of 2-Methylthiazole-4-carbonitrile typically involves the cyclization of appropriate precursors containing sulfur, nitrogen, and carbon sources under controlled conditions. The exact methodology may vary depending on the desired scale and purity.
Applications
-
Pharmaceutical Intermediates:
-
Material Science:
-
Thiazole derivatives have been explored in dye-sensitized solar cells and other electronic applications due to their conjugated systems.
-
-
Biological Activities:
Research Insights
Research into thiazole derivatives highlights their broad-spectrum applications:
-
Antimicrobial activity against Staphylococcus aureus and Escherichia coli .
-
Potential as enzyme inhibitors targeting pathways like monoamine oxidase and heat shock proteins .
While specific studies on 2-Methylthiazole-4-carbonitrile are sparse, its structural similarity to other bioactive thiazoles suggests promising avenues for further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume